molecular formula C10H14N2O B13322267 3-[(3-azetidinyloxy)methyl]-2-methylPyridine

3-[(3-azetidinyloxy)methyl]-2-methylPyridine

Cat. No.: B13322267
M. Wt: 178.23 g/mol
InChI Key: LOPKUMILPURWAC-UHFFFAOYSA-N
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Description

3-[(3-azetidinyloxy)methyl]-2-methylPyridine is an organic compound with the molecular formula C10H14N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing ring, attached to a pyridine ring via a methylene bridge. The presence of the azetidine ring imparts unique chemical properties to the compound, making it a subject of study in various fields of chemistry and pharmacology.

Preparation Methods

The synthesis of 3-[(3-azetidinyloxy)methyl]-2-methylPyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridine with azetidine in the presence of a suitable base and solvent. The reaction typically proceeds under mild conditions, with the azetidine ring opening and subsequently forming a bond with the pyridine ring via a methylene bridge. Industrial production methods may involve continuous flow synthesis, which offers advantages such as shorter reaction times, increased safety, and reduced waste .

Chemical Reactions Analysis

3-[(3-azetidinyloxy)methyl]-2-methylPyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the azetidine ring can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the azetidine ring and formation of corresponding hydrolysis products.

Scientific Research Applications

3-[(3-azetidinyloxy)methyl]-2-methylPyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(3-azetidinyloxy)methyl]-2-methylPyridine involves its interaction with specific molecular targets. The azetidine ring allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

3-[(3-azetidinyloxy)methyl]-2-methylPyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-(azetidin-3-yloxymethyl)-2-methylpyridine

InChI

InChI=1S/C10H14N2O/c1-8-9(3-2-4-12-8)7-13-10-5-11-6-10/h2-4,10-11H,5-7H2,1H3

InChI Key

LOPKUMILPURWAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)COC2CNC2

Origin of Product

United States

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